Regioisomeric Scaffold Differentiation: Pyrrolo[3,4-b]pyridine vs. Pyrrolo[3,2-c]pyridine Physicochemical Profile
The target compound (pyrrolo[3,4-b]pyridine scaffold) exhibits a calculated logP of 3.85 and topological polar surface area (tPSA) of 50 Ų, with 1 hydrogen-bond donor and 4 hydrogen-bond acceptors [1]. Its direct regioisomer, 3-{1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carbonyl}-2-(trifluoromethyl)pyridine (CAS 1797924-33-4), possesses the identical molecular formula (C₁₄H₁₀F₃N₃O) and molecular weight (293.25) but a different pyridine nitrogen positioning within the bicyclic core . This regioisomeric shift alters the local dipole moment and hydrogen-bonding topology at the hinge-binding region, which in structurally related pyrrolopyridine kinase inhibitors translates into distinct target selectivity profiles [2].
| Evidence Dimension | Physicochemical property comparison (calculated logP, tPSA) between pyrrolo[3,4-b]pyridine and pyrrolo[3,2-c]pyridine regioisomers |
|---|---|
| Target Compound Data | logP 3.85; tPSA 50 Ų; HBD 1; HBA 4 [1] |
| Comparator Or Baseline | CAS 1797924-33-4 (pyrrolo[3,2-c]pyridine regioisomer); identical molecular formula; predicted logP and tPSA differ due to altered nitrogen position |
| Quantified Difference | Regioisomeric shift; exact logP/tPSA difference not experimentally determined for this pair, but class-level evidence indicates that pyrrolo[3,4-b]pyridine vs. pyrrolo[3,2-c]pyridine isomerism alters kinase selectivity fingerprints [2] |
| Conditions | Calculated using ZINC15 pipeline; vendor-reported purity specifications for CAS 1797924-33-4: ≥95% |
Why This Matters
Procurement decisions must be regioisomer-specific: even with identical brutto formula, the spatial orientation of the pyridine nitrogen dictates target-binding geometry and downstream structure–activity relationships.
- [1] ZINC15 Database. ZINC11990417: C₁₄H₁₀F₃N₃O. Available at: https://zinc15.docking.org/substances/ZINC000011990417/ (accessed 2026). View Source
- [2] Boezio, A. et al. Substituted pyrrolo[3,4-b]pyridines as PI3K-α inhibitors. US Patent US12581252B2, granted 2026-03-17. View Source
